molecular formula C28H30ClN3O B11109785 2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol

2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol

Cat. No.: B11109785
M. Wt: 460.0 g/mol
InChI Key: MEAKFKBZOWYORL-UHFFFAOYSA-N
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Description

2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol is a complex organic compound with the molecular formula C28H30ClN3O. This compound is characterized by its unique spirocyclic structure, which includes a triazaspiro undecane core, a benzyl group, and a chlorophenol moiety .

Preparation Methods

The synthesis of 2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[55]undec-4-en-2-yl]-4-chlorophenol typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, chlorinating agents, and catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol undergoes several types of chemical reactions, including:

Scientific Research Applications

2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazaspiro undecane core is crucial for its binding affinity, while the benzyl and chlorophenol groups contribute to its specificity and potency .

Comparison with Similar Compounds

2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C28H30ClN3O

Molecular Weight

460.0 g/mol

IUPAC Name

2-[9-benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol

InChI

InChI=1S/C28H30ClN3O/c1-20-7-9-22(10-8-20)25-18-26(24-17-23(29)11-12-27(24)33)31-28(30-25)13-15-32(16-14-28)19-21-5-3-2-4-6-21/h2-12,17,26,31,33H,13-16,18-19H2,1H3

InChI Key

MEAKFKBZOWYORL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4)NC(C2)C5=C(C=CC(=C5)Cl)O

Origin of Product

United States

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